molecular formula C14H14O4 B11866799 4-Hydroxy-3-(2-hydroxy-2-methylpropyl)naphthalene-1,2-dione CAS No. 52436-89-2

4-Hydroxy-3-(2-hydroxy-2-methylpropyl)naphthalene-1,2-dione

Cat. No.: B11866799
CAS No.: 52436-89-2
M. Wt: 246.26 g/mol
InChI Key: KHMYOHWIYATDCU-UHFFFAOYSA-N
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Description

4-Hydroxy-3-(2-hydroxy-2-methylpropyl)naphthalene-1,2-dione is a chemical compound with the molecular formula C14H14O3 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains hydroxyl and ketone functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3-(2-hydroxy-2-methylpropyl)naphthalene-1,2-dione can be achieved through several synthetic routes. One common method involves the condensation reaction of 2-hydroxynaphthalene-1,4-dione with an appropriate aldehyde in the presence of a catalyst. For example, nano copper (II) oxide can be used as a catalyst under mild, ambient, and solvent-free conditions to achieve high yields and short reaction times .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, the recovery and reuse of catalysts, such as nano copper (II) oxide, can contribute to the sustainability of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3-(2-hydroxy-2-methylpropyl)naphthalene-1,2-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding quinones.

    Reduction: The ketone groups can be reduced to form alcohols.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Substituted naphthalene derivatives with various functional groups.

Scientific Research Applications

4-Hydroxy-3-(2-hydroxy-2-methylpropyl)naphthalene-1,2-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-(2-hydroxy-2-methylpropyl)naphthalene-1,2-dione involves its interaction with molecular targets such as enzymes and proteins. The hydroxyl and ketone functional groups allow it to form hydrogen bonds and other interactions with biological molecules, leading to its observed effects. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-3-(2-hydroxy-2-methylpropyl)naphthalene-1,2-dione is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties

Properties

CAS No.

52436-89-2

Molecular Formula

C14H14O4

Molecular Weight

246.26 g/mol

IUPAC Name

4-hydroxy-3-(2-hydroxy-2-methylpropyl)naphthalene-1,2-dione

InChI

InChI=1S/C14H14O4/c1-14(2,18)7-10-11(15)8-5-3-4-6-9(8)12(16)13(10)17/h3-6,15,18H,7H2,1-2H3

InChI Key

KHMYOHWIYATDCU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=C(C2=CC=CC=C2C(=O)C1=O)O)O

Origin of Product

United States

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